Impureza 10 de Apremilast

Descripción general

Descripción

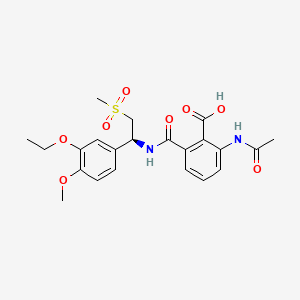

2-(Acetylamino)-6-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]-benzoic Acid is a complex organic compound with the molecular formula C22H26N2O8S and a molecular weight of 478.52 g/mol. This compound is an impurity of Apremilast, an oral phosphodiesterase 4 inhibitor used for treating psoriatic arthritis.

Aplicaciones Científicas De Investigación

2-(Acetylamino)-6-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]-benzoic Acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic effects and as an impurity in pharmaceutical formulations.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

Apremilast Impurity 10, also known as Apremilast, primarily targets the enzyme Phosphodiesterase 4 (PDE4) . PDE4 is a key enzyme involved in the metabolic breakdown of cyclic adenosine monophosphate (cAMP), an important second messenger that plays a crucial role in the cellular response to many hormones and neurotransmitters .

Mode of Action

Apremilast acts as a selective inhibitor of PDE4 . By inhibiting PDE4, Apremilast prevents the breakdown of cAMP, leading to increased intracellular cAMP levels . The elevated cAMP levels then modulate the expression of pro- and anti-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α), interleukin (IL)-23, IL-17, and anti-inflammatory cytokines .

Biochemical Pathways

The increased cAMP levels due to PDE4 inhibition by Apremilast result in the downregulation of various inflammatory mediators, including inducible nitric oxide synthase, TNF-α, and IL-23, and upregulation of anti-inflammatory mediators like IL-10 . This modulation of cytokine production helps to reduce inflammation and alleviate symptoms in conditions like psoriasis and psoriatic arthritis .

Pharmacokinetics

Apremilast is heavily metabolized by various pathways, including oxidation, hydrolysis, and conjugation . It is metabolized primarily by the liver enzyme CYP3A4, with minor contributions from CYP2A6 and CYP1A2 . The drug has a bioavailability of approximately 73%, and its maximum plasma concentration is reached about 2.5 hours after oral administration . The elimination half-life of Apremilast is between 6 and 9 hours , and it is excreted in urine (58%) and feces (39%) .

Result of Action

The inhibition of PDE4 and the subsequent increase in cAMP levels lead to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines . This results in a reduction of inflammation and alleviation of symptoms in conditions such as psoriasis, psoriatic arthritis, and Behçet’s disease .

Action Environment

The action of Apremilast can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by factors that influence the activity of the CYP3A4 enzyme, such as other medications, certain foods, and liver disease . Furthermore, the drug’s absorption and bioavailability can be influenced by factors such as the patient’s gastrointestinal health and whether the drug is taken with or without food . It’s also important to note that Apremilast is air sensitive, and impurities can occur as a result of air oxidation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-6-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]-benzoic Acid involves multiple steps, including the formation of intermediate compounds. The key steps typically involve:

Formation of the Ethoxy-Methoxy Phenyl Intermediate: This step involves the reaction of 3-ethoxy-4-methoxyphenyl with suitable reagents to form the intermediate.

Introduction of the Methylsulfonylethyl Group: The intermediate is then reacted with reagents to introduce the methylsulfonylethyl group.

Formation of the Benzoic Acid Derivative: The final step involves the reaction of the intermediate with benzoic acid derivatives under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory synthesis but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(Acetylamino)-6-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]-benzoic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Various reagents can be used depending on the specific substitution reaction, including halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Comparación Con Compuestos Similares

Similar Compounds

Apremilast: The parent compound, used for treating psoriatic arthritis.

Other PDE4 Inhibitors: Compounds such as roflumilast and cilomilast, which also inhibit PDE4 and have similar therapeutic effects.

Uniqueness

2-(Acetylamino)-6-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]-benzoic Acid is unique due to its specific structure and the presence of the ethoxy-methoxy phenyl and methylsulfonylethyl groups. These structural features may confer unique chemical and biological properties compared to other similar compounds.

Actividad Biológica

2-(Acetylamino)-6-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]-benzoic Acid, with the CAS number 1809170-71-5, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex molecular structure characterized by a molecular formula of C22H26N2O8S and a molecular weight of 478.52 g/mol. Its unique arrangement of functional groups suggests various pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

Anticancer Potential

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzoic acid have been shown to inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. A study focusing on related compounds demonstrated their ability to target specific pathways involved in cancer cell survival, suggesting that 2-(Acetylamino)-6-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]-benzoic Acid may possess similar effects.

Anti-inflammatory Effects

The presence of the acetylamino group in the compound is indicative of potential anti-inflammatory properties. Compounds with such functionalities have been documented to inhibit pro-inflammatory cytokines and enzymes like COX-2, leading to reduced inflammation in various models. In vitro studies could further elucidate the specific mechanisms through which this compound exerts its anti-inflammatory effects.

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : Similar compounds have been found to act as inhibitors of key enzymes involved in metabolic pathways relevant to cancer and inflammation.

- Modulation of Signaling Pathways : The compound may influence signaling pathways such as NF-kB and MAPK, which are crucial in cellular responses to stress and inflammation.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of structurally related benzoic acid derivatives. The results indicated that these compounds significantly inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The study concluded that the presence of specific substituents enhanced the anticancer efficacy through apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Response

In another investigation, researchers assessed the anti-inflammatory potential of similar acetylamino compounds in animal models. The findings revealed a marked decrease in inflammatory markers following treatment with these compounds, suggesting their utility in managing inflammatory diseases.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-acetamido-6-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O8S/c1-5-32-19-11-14(9-10-18(19)31-3)17(12-33(4,29)30)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(27)28/h6-11,17H,5,12H2,1-4H3,(H,23,25)(H,24,26)(H,27,28)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFSPLXBVQQZHZ-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)NC(=O)C2=C(C(=CC=C2)NC(=O)C)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)NC(=O)C2=C(C(=CC=C2)NC(=O)C)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.